molecular formula C7H9BO4S B1303783 3-(Methylsulfonyl)phenylboronic acid CAS No. 373384-18-0

3-(Methylsulfonyl)phenylboronic acid

Cat. No. B1303783
M. Wt: 200.02 g/mol
InChI Key: HZFFUMBZBGETES-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)phenylboronic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups, such as phenylsulfonic acid derivatives and arylboronic acids, which can be used to infer some information about the compound . For instance, phenylsulfonic acid and its derivatives are often used in catalysis and synthesis of various organic compounds due to their acidic and electron-withdrawing properties . Arylboronic acids, on the other hand, are commonly used in organic synthesis, particularly in Suzuki coupling reactions, due to their ability to form stable covalent bonds with various organic substrates .

Synthesis Analysis

The synthesis of related compounds involves several steps, including modification of core structures with specific functional groups and subsequent reactions to introduce additional substituents. For example, the preparation of magnetic iron oxide supported phenylsulfonic acid (Fe3O4@Ph-SO3H) involves the modification of magnetic iron oxide cores followed by sulfonation . Similarly, the synthesis of phenylboronic acid-catalyzed compounds involves the use of arylboronic acids as starting materials . These methods suggest that the synthesis of 3-(Methylsulfonyl)phenylboronic acid would likely involve the introduction of a methylsulfonyl group into a phenylboronic acid core.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Methylsulfonyl)phenylboronic acid can be characterized using various analytical techniques such as XRD, FT-IR, UV-VIS, and NMR . These techniques provide information about the arrangement of atoms within a molecule, the presence of specific functional groups, and the electronic environment of the compound. For instance, the study of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate using these techniques revealed detailed information about its chemical properties and molecular structure .

Chemical Reactions Analysis

Phenylsulfonic acid derivatives and arylboronic acids are known to participate in various chemical reactions. For example, phenylboronic acids are used in tandem construction of S-S and C-S bonds, demonstrating their versatility in forming multiple types of chemical bonds . The (phenylsulfonyl)difluoromethylation of arylboronic acids is another reaction that showcases the reactivity of these compounds, allowing for the introduction of difluoromethyl groups into aromatic systems . These reactions highlight the potential reactivity of 3-(Methylsulfonyl)phenylboronic acid in forming new bonds and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-(Methylsulfonyl)phenylboronic acid can be deduced from their structural characteristics and the functional groups present. For instance, the presence of a sulfonic acid group typically confers acidity and hydrophilicity, while the boronic acid group can engage in reversible covalent interactions with diols and other nucleophiles . The stability and reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as their overall molecular geometry .

Scientific Research Applications

Carbohydrate Chemistry

3-(Methylsulfonyl)phenylboronic acid and its derivatives, such as phenylboronic acid, play a significant role in carbohydrate chemistry. They condense with diols to form cyclic esters, which are useful in synthesizing specifically substituted or oxidized sugar derivatives. This application is crucial for the preparation of various carbohydrate compounds under mild, neutral conditions, making them valuable in synthesizing specific carbonyl derivatives (Ferrier, 1972).

Synthesis of Sulfonyl Chlorides

The synthesis of sulfonyl chlorides of phenylboronic esters, including those derived from 3-(Methylsulfonyl)phenylboronic acid, has been developed. These compounds serve as intermediates in various chemical reactions, such as the preparation of sulfonamides of phenylboronic acids for use in Pd(0) catalyzed cross-couplings, showcasing their versatility in organic synthesis (Vedsø, Olesen, Hoeg-Jensen, 2004).

Catalysis and Chemical Synthesis

Phenylboronic acid derivatives, including 3-(Methylsulfonyl)phenylboronic acid, are effective catalysts in various chemical reactions. For instance, they catalyze the synthesis of tetrahydrobenzo[b]pyrans, a reaction characterized by operational simplicity, shorter reaction time, higher yields, and minimal environmental impact (Nemouchi, Boulcina, Carboni, Debache, 2012).

Nanotechnology and Material Science

In nanotechnology, phenylboronic acid-functionalized materials demonstrate promising applications. The unique chemistry of phenylboronic acid, including its derivatives, allows for the development of advanced materials for various applications, such as in the formation of nanoparticles for targeted drug delivery systems (Lan, Guo, 2019).

Safety And Hazards

Safety data sheets indicate that 3-(Methylsulfonyl)phenylboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin, it should be washed off immediately with plenty of soap and water .

Future Directions

The use of boron-containing compounds in medicinal chemistry is a fairly recent development, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending the studies with boronic acids, including 3-(Methylsulfonyl)phenylboronic acid, could lead to the development of new promising drugs in the future .

properties

IUPAC Name

(3-methylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFFUMBZBGETES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378541
Record name 3-(Methylsulfonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)phenylboronic acid

CAS RN

373384-18-0
Record name 3-(Methylsulfonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
A Affrose, P Suresh, IA Azath, K Pitchumani - RSC Advances, 2015 - pubs.rsc.org
Palladium nanoparticles (PdNPs) embedded on thiourea modified chitosan (TMC) are prepared in spherical and cubical shapes by intercalating palladium(II) acetate in TMC, a natural …
Number of citations: 49 pubs.rsc.org
OS Reddy, CV Suryanarayana, KJP Narayana… - Medicinal Chemistry …, 2015 - Springer
An efficient synthetic approach for 2,5-disubstituted pyrimidines has been reported. The desired 2,5-substituted pyrimidines were obtained by Suzuki coupling of 2-substituted benzyloxy-…
Number of citations: 23 link.springer.com
C Le Manach, T Paquet… - Journal of medicinal …, 2014 - ACS Publications
On the basis of our recent results on a novel series of imidazopyridazine-based antimalarials, we focused on identifying compounds with improved aqueous solubility and hERG profile …
Number of citations: 37 pubs.acs.org
ZQ Zhao, M Liu, W Fang, S Liu - Journal of Medicinal Chemistry, 2018 - ACS Publications
In this study, different boronate caps were used to optimize biodistribution properties of radiotracers [ 99m TcCl(CDO)(CDOH) 2 BR] (1, R = 3S; 2, R = 3SP; 3, R = 3MS; 4, R = 3DMS; 5, …
Number of citations: 8 pubs.acs.org
CH Nicholas - cayley-nielson.com
Pyrazine nucleus potent biological activities with remarkable pharmaceutical importance and some of their derivatives occur as natural products. In view of these findings, it made …
Number of citations: 0 www.cayley-nielson.com
BH Babu - researchgate.net
An efficient synthetic approach for 2, 5-disubstituted pyrimidines has been reported. The desired 2, 5-substituted pyrimidines were obtained by Suzuki coupling of 2-substituted …
Number of citations: 2 www.researchgate.net
A Boschi, L Uccelli, L Marvelli, C Cittanti, M Giganti… - Molecules, 2022 - mdpi.com
The favorable nuclear properties in combination with the rich coordination chemistry make technetium-99m the radioisotope of choice for the development of myocardial perfusion …
Number of citations: 16 www.mdpi.com
D González Cabrera, F Douelle, Y Younis… - Journal of Medicinal …, 2012 - ACS Publications
In an effort to address potential cardiotoxicity liabilities identified with earlier frontrunner compounds, a number of new 3,5-diaryl-2-aminopyridine derivatives were synthesized. Several …
Number of citations: 50 pubs.acs.org
T Nguyen, TF Gamage, AM Decker… - Journal of medicinal …, 2019 - ACS Publications
We previously reported diarylurea derivatives as cannabinoid type-1 receptor (CB 1 ) allosteric modulators, which were effective in attenuating cocaine-seeking behavior. Herein, we …
Number of citations: 11 pubs.acs.org
CS Hampton, S Sitaula, C Billon, K Haynes… - European Journal of …, 2023 - Elsevier
Estrogen-related receptors (ERR) are an orphan nuclear receptor sub-family that play a critical role in regulating gene transcription for several physiological processes including …
Number of citations: 0 www.sciencedirect.com

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